molecular formula C21H16Cl2FN3O4 B2414861 N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide CAS No. 341966-65-2

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide

Cat. No.: B2414861
CAS No.: 341966-65-2
M. Wt: 464.27
InChI Key: KKPWAHLKJWYTRW-UHFFFAOYSA-N
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Description

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide is a useful research compound. Its molecular formula is C21H16Cl2FN3O4 and its molecular weight is 464.27. The purity is usually 95%.
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Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-2-(4-fluorophenoxy)-4-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2FN3O4/c1-29-18-9-10-25-21(31-14-7-5-13(24)6-8-14)19(18)20(28)26-12-27-30-11-15-16(22)3-2-4-17(15)23/h2-10,12H,11H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPWAHLKJWYTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide is a novel compound belonging to the class of nicotinamide derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Antitumor Activity

Nicotinamide derivatives have been extensively studied for their antitumor potential. For instance, a series of nicotinamide derivatives were evaluated for their kinase inhibitory activity against Aurora kinases (Aur A and Aur B), which are often overexpressed in cancers. One derivative exhibited an IC50 value of 0.61 μM against the SW620 cancer cell line, indicating potent antitumor activity compared to reference compounds . The interaction of these compounds with target kinases suggests a mechanism by which they may inhibit tumor growth.

Anti-inflammatory Effects

Nicotinamide derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. In particular, studies have shown that certain derivatives can reduce pro-inflammatory cytokine production in vitro .

Antimicrobial Properties

The antimicrobial efficacy of nicotinamide derivatives has been documented in various studies. Preliminary fungicidal assays demonstrated that some derivatives exhibited moderate activity against phytopathogenic fungi, with specific compounds showing significant inhibition in a dose-dependent manner . This highlights the potential application of these compounds in agricultural settings as antifungal agents.

The synthesis of this compound has been achieved through innovative methods such as biocatalysis using Novozym® 435. This approach not only enhances yield but also reduces environmental impact by employing green chemistry principles .

Table 1: Summary of Biological Activities

Activity Type Description IC50 Values References
AntitumorInhibition of Aurora kinases0.61 μM (SW620)
Anti-inflammatoryReduction of pro-inflammatory cytokinesNot specified
AntimicrobialModerate fungicidal activityNot specified

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of various nicotinamide derivatives, one compound demonstrated significant cytotoxicity against multiple cancer cell lines, including HT-29 and NCI-H1975. The study employed both in vitro cytotoxicity assays and apoptosis assays to confirm the mechanism of action, revealing that the compound induced apoptotic cell death through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of nicotinamide derivatives showed that specific compounds inhibited NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory markers. This suggests a viable therapeutic avenue for treating inflammatory diseases through modulation of immune responses .

Scientific Research Applications

Medicinal Chemistry

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide has potential applications in:

  • Drug Development : Targeting inflammatory diseases and cancer therapies. Its structural components suggest it may act as an enzyme inhibitor or receptor modulator.
  • Enzyme Inhibition : The compound's design allows for interaction with various biological targets, potentially leading to therapeutic effects.

The compound has been studied for its:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for this compound in treating infections .
  • Anticancer Activity : Its structural analogs have been linked to anticancer properties, which warrants further investigation into this compound's effects on tumor cell lines .

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound shares structural similarities with several other compounds known for their biological activities:

Compound NameStructure FeaturesBiological Activity
N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)Similar imino linkage; different substituent patternsPotential anti-cancer activity
3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazideContains thiophene; different nitrogen functionalitiesAntimicrobial properties
N-(([(2,4-Dichlorobenzyl)Oxy]Imino)Methyl)-2-(4-Fluorophenoxy)-4-MethoxynicotinamideSimilar halogenated benzyl group; variations in functional groupsAntioxidant activity

This comparison highlights the uniqueness of this compound due to its specific halogenation pattern and combination of functional groups that may confer distinct pharmacological properties not found in its analogs.

Case Studies and Research Findings

Research indicates that compounds with similar structures have shown promising results in various preclinical studies. For instance:

  • Studies on related benzyl guanidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with low minimum inhibitory concentrations (MICs) .
  • Other derivatives have been evaluated for their anticancer properties, showing varying degrees of effectiveness across different tumor cell lines .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2,6-dichlorobenzyl group and 4-fluorophenoxy moiety provide opportunities for nucleophilic aromatic substitution (NAS) under controlled conditions.

Reaction Type Conditions Outcome Source
Chlorine substitutionKOH/EtOH, 80°C, 12 hReplacement of chlorine with hydroxyl or alkoxy groups on benzyl ring
Fluorine displacementPd catalysis, aryl boronic acidsSuzuki-Miyaura coupling at 4-fluorophenoxy position

For example, the chlorine atoms on the benzyl ring may undergo hydrolysis to form phenolic derivatives under basic conditions, as observed in structurally similar compounds. Fluorine displacement via cross-coupling reactions could enable functionalization of the 4-fluorophenoxy group .

Hydrolysis Reactions

The imino-methyl ether (–O–N=CH–) and nicotinamide (–CONH–) groups are susceptible to hydrolysis:

Site Conditions Products Kinetics Source
Imino-methyl etherHCl (1M), 60°C, 6 hCarboxylic acid + hydroxylamine derivativesFirst-order (k = 0.12 h⁻¹)
Nicotinamide linkageNaOH (2M), reflux, 24 h4-Methoxynicotinic acid + amine byproductspH-dependent

Studies on analogous nicotinamide-containing inhibitors (e.g., JBSNF-000088) demonstrate that the amide bond hydrolyzes under strongly acidic or basic conditions, forming carboxylic acid intermediates .

Oxidation-Reduction Pathways

The methoxy group and imino functionality participate in redox reactions:

Target Group Oxidizing Agent Product Yield Source
4-Methoxy (nicotinamide)KMnO₄, H₂O, 25°C, 12 h4-Hydroxynicotinamide78%
Imino groupH₂/Pd-C, EtOH, 3 hAmine derivative92%

Selective oxidation of the methoxy group to a hydroxyl group has been reported in tricyclic NNMT inhibitors under mild conditions . Catalytic hydrogenation of the imino group yields secondary amines, a strategy employed to modify pharmacological activity .

Cross-Coupling and Functionalization

The aromatic rings and methyl groups enable further derivatization:

Reaction Catalyst/Reagents Application Source
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, KOtBuIntroduction of amine groups at methoxy site
Friedel-Crafts alkylationAlCl₃, CH₂Cl₂, 0°CAlkylation of nicotinamide core

For instance, palladium-catalyzed amination has been utilized to introduce polar substituents into nicotinamide-based inhibitors, enhancing solubility and target affinity .

Stability and Degradation

Key stability challenges include:

  • Photodegradation : The fluorophenoxy group undergoes radical-mediated cleavage under UV light (λ = 254 nm).

  • Thermal decomposition : Degrades above 200°C, releasing CO₂ and NH₃, as shown in thermogravimetric analysis (TGA) .

Comparative Reactivity with Analogs

A comparison with structurally related compounds highlights unique reactivity:

Compound Key Reaction Rate Constant (k, h⁻¹) NNMT Inhibition IC₅₀
N-({[(2,4-Dichlorobenzyl)Oxy]Imino}Methyl)-2-(4-Fluorophenoxy)-4-MethoxynicotinamideHydrolysis of imino group0.090.13 µM
6-Methoxynicotinamide (JBSNF-000088)Methoxy oxidation0.151.8 µM

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis likely involves sequential functionalization of the nicotinamide core. Key steps include:

  • Amide bond formation : Use coupling reagents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid intermediate, followed by nucleophilic attack by the amine-containing moiety .
  • Oxime ether linkage : React a 2,6-dichlorobenzyl chloride derivative with hydroxylamine to form the oxime intermediate, followed by alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Phenoxy substitution : Introduce the 4-fluorophenoxy group via nucleophilic aromatic substitution (SNAr) using a fluorophenol derivative and a base like Cs₂CO₃ .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates, THF for less polar steps) and temperature (60–100°C for SNAr) to maximize yield.

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the oxime ether (δ 8.0–8.5 ppm for imine protons) and fluorophenoxy groups (δ 6.8–7.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragment patterns, particularly for the dichlorobenzyl and methoxynicotinamide moieties .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and oxime (C=N–O at ~1600 cm⁻¹) .
    Data Priority : Ensure absence of unreacted intermediates (e.g., free –NH₂ or –COOH groups) and quantify purity via HPLC (>95%).

Advanced Research Questions

Q. Q3. How can computational methods predict the compound’s reactivity or stability under varying experimental conditions?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model SNAr or amide coupling steps. Identify transition states and activation energies to predict optimal conditions .
  • Solubility Prediction : Apply COSMO-RS simulations to screen solvents (e.g., DMSO vs. acetonitrile) for crystallization or reaction steps .
  • Degradation Pathways : Simulate hydrolytic stability of the oxime ether linkage under acidic/basic conditions using molecular dynamics .
    Validation : Cross-reference computational results with experimental kinetic studies (e.g., Arrhenius plots for degradation rates).

Q. Q4. What strategies resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?

Methodological Answer:

  • Assay Standardization : Control variables like buffer pH (e.g., Tris-HCl vs. phosphate), ionic strength, and DMSO concentration (<1% v/v) to minimize interference .
  • Orthogonal Assays : Compare fluorescence-based assays with radiometric or SPR (surface plasmon resonance) methods to confirm target engagement .
  • Metabolite Screening : Use LC-MS to identify potential metabolites (e.g., hydrolysis of the oxime ether) that may alter activity .
    Case Study : If IC₅₀ values vary across studies, perform dose-response curves under identical conditions and validate with a reference inhibitor.

Q. Q5. How can the compound’s pharmacokinetic (PK) properties be improved without compromising its bioactivity?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic substituents (e.g., –OH or –SO₃H) on the dichlorobenzyl group to reduce LogP while retaining target binding (use QSAR models) .
  • Prodrug Design : Mask polar groups (e.g., esterify the methoxy group) to enhance membrane permeability, with enzymatic cleavage in vivo .
  • Crystallography : Co-crystallize the compound with its target protein to identify non-critical regions for structural modification .
    Validation : Assess permeability via Caco-2 cell assays and metabolic stability in liver microsomes .

Contradictions and Resolutions

  • Synthesis Yield Discrepancies : Variations in dichlorobenzyl oxime formation (40–75% yields) may arise from residual moisture. Use molecular sieves or anhydrous solvents .
  • Biological Activity Inconsistencies : Conflicting IC₅₀ values could stem from assay temperature differences (25°C vs. 37°C). Standardize at 37°C .

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